molecular formula C12H7F3N2O3S B1661844 2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate CAS No. 97186-47-5

2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate

Cat. No. B1661844
CAS RN: 97186-47-5
M. Wt: 316.26 g/mol
InChI Key: IJUWDIXJKDTFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate” is a chemical compound with the molecular formula C12H7F3N2O3S and a molecular weight of 316.26 . It is related to 2-Nitro-4-(trifluoromethyl)phenol, which has the molecular formula C7H4F3NO3 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. The compound contains a pyridinium ring, a nitro group, a trifluoromethyl group, and a thio group . The exact 3D conformer and other structural details are not available in the sources I found.

properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3S/c13-12(14,15)8-4-5-10(9(7-8)17(19)20)21-11-3-1-2-6-16(11)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUWDIXJKDTFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381473
Record name 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate

CAS RN

97186-47-5
Record name 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate
Reactant of Route 2
Reactant of Route 2
2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate
Reactant of Route 3
Reactant of Route 3
2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate
Reactant of Route 4
Reactant of Route 4
2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate
Reactant of Route 5
Reactant of Route 5
2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate
Reactant of Route 6
Reactant of Route 6
2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.